Benz(a)anthracen-9-ol
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Overview
Description
Benz(a)anthracen-9-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the ninth carbon of the benz(a)anthracene structure. This compound is part of a larger family of PAHs, which are known for their occurrence in smoke, mineral oils, and as byproducts of incomplete combustion processes . This compound is of significant interest due to its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(a)anthracen-9-ol typically involves the hydroxylation of benz(a)anthracene. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or platinum under controlled conditions . Another approach involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes where benz(a)anthracene is subjected to hydroxylation reactions in the presence of suitable catalysts and solvents. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature environments .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-9,10-dione.
Reduction: Formation of 9,10-dihydrothis compound.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
Benz(a)anthracen-9-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAHs and as a model compound in studying PAH behavior.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
Mechanism of Action
The biological effects of benz(a)anthracen-9-ol are primarily mediated through its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can bind to proteins and nucleic acids, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Benzo(a)pyrene: Another PAH with a similar structure but different biological activities.
Anthracene: A simpler PAH with three fused benzene rings, used as a starting material for more complex PAHs.
Uniqueness
Benz(a)anthracen-9-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming various derivatives. This functional group also influences its biological interactions, making it a valuable compound for research in toxicology and carcinogenesis .
Properties
CAS No. |
34570-62-2 |
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Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
benzo[a]anthracen-9-ol |
InChI |
InChI=1S/C18H12O/c19-16-8-7-13-11-18-14(9-15(13)10-16)6-5-12-3-1-2-4-17(12)18/h1-11,19H |
InChI Key |
RSPOTBWXQUBAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(=C4)O)C=C32 |
Origin of Product |
United States |
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